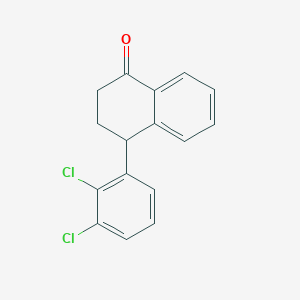

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSGFYNUBMDREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569149 | |

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152448-80-1 | |

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Introduction

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone, is a molecule of significant interest in medicinal chemistry and process development. Its core structure serves as a critical building block, most notably as a precursor in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[1][2] The efficient and scalable synthesis of this tetralone is therefore a key focus for pharmaceutical researchers and manufacturers.

This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of these routes, offer field-proven insights into experimental choices, and present detailed protocols grounded in authoritative literature.

Core Synthetic Strategy: Lewis Acid-Catalyzed Friedel-Crafts Reaction

The most direct and industrially relevant approach to constructing the 4-aryl-tetralone scaffold is through a one-pot Friedel-Crafts reaction. This method leverages the reaction between an activated naphthol derivative and a substituted benzene ring in the presence of a potent Lewis acid catalyst.

Mechanistic Rationale and Causality

The cornerstone of this synthesis is the Friedel-Crafts reaction, a classic electrophilic aromatic substitution that forges a new carbon-carbon bond.[3][4] In this specific application, the reaction between 1-naphthol and 1,2-dichlorobenzene is facilitated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2][5]

The reaction proceeds through several key stages:

-

Activation: The Lewis acid (AlCl₃) coordinates with 1,2-dichlorobenzene. While dichlorobenzene is deactivated towards electrophilic substitution, under forcing conditions and with a highly reactive nucleophile like 1-naphthol, it can act as the electrophilic partner. The Lewis acid enhances the electrophilicity.

-

Electrophilic Attack: The electron-rich 1-naphthol acts as the nucleophile, attacking the activated dichlorobenzene. The attack preferentially occurs at the C4 position of the naphthol due to electronic and steric factors, leading to the formation of a C-C bond.

-

Rearomatization and Cyclization: The intermediate undergoes a series of steps that are not fully elucidated in all literature but are believed to involve tautomerization and subsequent intramolecular interactions, ultimately leading to the hydrogenated naphthalenone ring system. The overall transformation effectively combines an arylation with a reduction/rearrangement to yield the tetralone structure.

The choice of aluminum chloride is critical; its strength as a Lewis acid is necessary to drive the reaction involving a relatively unreactive aryl chloride.[6] Furthermore, using an excess of 1,2-dichlorobenzene allows it to serve as both a reactant and a solvent, maximizing the concentration of the electrophilic species.[5]

Caption: Friedel-Crafts pathway for 4-aryl-tetralone synthesis.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is synthesized from established procedures found in scientific literature and patents.[1][2][5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthol | 144.17 | 21.6 g | 0.15 |

| 1,2-Dichlorobenzene | 147.00 | 160 mL | (serves as solvent) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 53.3 g | 0.40 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 300 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 80 mL | - |

| Methanol | 32.04 | 100 mL | - |

| Ice | 18.02 | 300 g | - |

Procedure:

-

Reaction Setup: To a stirred solution of 1-naphthol in 1,2-dichlorobenzene within a suitable reaction vessel, add anhydrous aluminum chloride in portions. Causality Note: Portion-wise addition helps to control the initial exotherm of the Lewis acid coordination.

-

Heating: Heat the reaction mixture to 110°C and maintain stirring at this temperature for approximately 3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a slurry of 300 g of crushed ice and 80 mL of concentrated hydrochloric acid. Expert Insight: This highly exothermic quenching step must be performed slowly and with vigorous stirring in a well-ventilated fume hood. The acid helps to hydrolyze the aluminum complexes and facilitate separation.

-

Extraction: Add 300 mL of dichloromethane (CH₂Cl₂) to the quenched mixture and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer with 300 mL of water to remove residual acid and water-soluble byproducts.

-

Solvent Removal: Evaporate the organic solvents (dichloromethane and excess 1,2-dichlorobenzene) under reduced pressure.

-

Crystallization: To the resulting oily residue, add 50 mL of methanol and stir. The product should begin to crystallize. Cool the slurry in an ice bath to maximize precipitation.

-

Isolation and Purification: Filter the crystallized product and wash the filter cake twice with 50 mL portions of cold methanol.[1] Dry the product under vacuum. A reported yield for this procedure is approximately 73%.[1] Purity can be further enhanced by recrystallization from a mixture of methyl ethyl ketone and methanol.[5][6]

Alternative Strategy: Intramolecular Friedel-Crafts Acylation

An alternative, though more lengthy, synthetic route involves the construction of a 4-arylbutyric acid precursor, followed by an intramolecular Friedel-Crafts acylation to form the tetralone ring. This is a foundational method for synthesizing various tetralone derivatives.[7]

Conceptual Workflow

This strategy can be visualized as a two-phase process: first, assembling the linear acid precursor, and second, executing the ring-closing cyclization.

Caption: Two-phase workflow for intramolecular tetralone synthesis.

Phase 1: Precursor Synthesis (Illustrative)

The synthesis of 4-(2,3-dichlorophenyl)butyric acid can be achieved through several methods. A common approach is a Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to form 4-(2,3-dichlorophenyl)-4-oxobutanoic acid. The ketone is then reduced, typically via a Clemmensen or Wolff-Kishner reduction, to yield the desired butyric acid precursor.

Phase 2: Intramolecular Cyclization

This is the key ring-forming step.

-

Acid Activation: The carboxylic acid of the precursor is activated to form a highly reactive electrophile. This can be done by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by protonation with a strong Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[3][8]

-

Electrophilic Aromatic Substitution: The generated acylium ion is then attacked by the tethered phenyl ring in an intramolecular fashion. This reaction is highly efficient for forming six-membered rings.[8][9]

-

Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the final tetralone product.

While this method offers versatility for creating diverse tetralone analogs, it involves more steps compared to the direct arylation of 1-naphthol, potentially leading to a lower overall yield.

Summary of Synthetic Approaches

| Method | Key Transformation | Advantages | Disadvantages |

| Direct Friedel-Crafts Arylation | 1-Naphthol + 1,2-Dichlorobenzene | High atom economy, fewer steps, industrially scalable[6] | Requires harsh Lewis acids (AlCl₃), exothermic quenching step |

| Intramolecular Acylation | Cyclization of 4-Arylbutyric Acid | Versatile for various derivatives, classic and well-understood[10] | Multi-step process, potentially lower overall yield |

Conclusion

The synthesis of this compound is a well-established process crucial for the production of important pharmaceuticals. The most efficient and direct route is the Lewis acid-catalyzed Friedel-Crafts reaction of 1-naphthol with 1,2-dichlorobenzene, which offers a streamlined, one-pot procedure suitable for large-scale manufacturing. While the multi-step intramolecular cyclization of a corresponding 4-arylbutyric acid precursor provides a versatile alternative, the direct arylation method remains the strategy of choice for its efficiency and higher overall yield. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are paramount to achieving high purity and yield of this valuable intermediate.

References

- Benchchem. Friedel-Crafts Acylation for Tetralone Synthesis. Application Notes and Protocols.

- Holden, M. S., Crouch, R. D., & Barker, K. A. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education.

- Chemical Communications (RSC Publishing). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- PrepChem.com. Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride.

- Organic Chemistry Portal. Tetralone synthesis.

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.

- ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. | Request PDF.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- Chemistry Steps. Friedel-Crafts Acylation.

- Wikipedia. Friedel–Crafts reaction.

- Google Patents. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.

- Google Patents. WO1995015299A1 - Process for preparing a chiral tetralone.

- IUCr. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.

- University of Birmingham. Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag.

- Google Patents. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.

- PMC - NIH. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst.

- UWSpace - University of Waterloo. Naphthalene Hydrogenation with Water Gas Shift in Model Oil/Water Emulsion Slurry over Molybdenum Sulfide.

- Scimplify. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14).

- ResearchGate. (PDF) 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.

- Google Patents. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.

- ACS Publications. Synthesis of 1-Aryltetralins and 1-Arylnaphthalenes via (4 + 2) Annulation of β-Ketosulfones with Styryl Bromides | Organic Letters.

- ResearchGate. Synthesis of acyl/aryl derivatives of 4-hydroxy-α-tetralone.

- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 6. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical properties of dichlorophenyl-tetralone derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenyl)-1-tetralone

Foreword: The Critical Role of a Precursor

In the landscape of pharmaceutical manufacturing, the journey from simple starting materials to a life-changing Active Pharmaceutical Ingredient (API) is a testament to the precision of chemical synthesis. Each intermediate on this path carries a unique set of properties that dictates the efficiency, purity, and scalability of the entire process. 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as a dichlorophenyl-tetralone derivative, stands as a quintessential example. It is the principal chemical precursor in the multi-step synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.[1][2]

The molecular architecture of this tetralone, featuring a dichlorophenyl group attached to a tetralone scaffold, is fundamental to establishing the core structure of the final API.[1] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which robust, reproducible, and economically viable manufacturing processes are built. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these properties, grounded in experimental data and field-proven insights. We will delve into the causality behind its behavior, providing not just data, but the scientific rationale needed to optimize its use in synthesis and analysis.

Core Molecular and Physical Properties

The identity and fundamental characteristics of a compound are the starting point for all further investigation. These properties define its handling, storage, and basic behavior in a laboratory or manufacturing setting.

Molecular Identity

-

Chemical Name: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Common Synonyms: 4-(3,4-Dichlorophenyl)-1-tetralone, Sertraline Tetralone[3][4]

-

CAS Number: 79560-19-3[5]

-

Molecular Formula: C₁₆H₁₂Cl₂O[5]

-

Molecular Weight: 291.17 g/mol [4]

-

Appearance: Typically supplied as a white to off-white or light beige crystalline powder.[1][6]

Thermal Properties

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities or multiple crystalline forms (polymorphs). Various sources report slightly different ranges, which is common and can be attributed to different analytical methods (e.g., DSC vs. capillary) or minor variations in purity.

| Property | Value | Source(s) |

| Melting Point | 97-99°C | [2][7] |

| Melting Point | 104-108°C | [1] |

| Melting Point | ~100°C | [6] |

This variability underscores the importance of establishing a consistent internal standard for quality control. The key insight for a process chemist is that the conditions of final crystallization can influence this thermal behavior.

Solubility Profile: The Foundation of Reactivity and Purification

Solubility is arguably the most critical physicochemical parameter for a synthetic intermediate. It governs the choice of reaction solvents, dictates the conditions for crystallization and purification, and impacts the formulation of analytical standards.

Qualitative and Quantitative Solubility

The compound is generally described as insoluble in water but shows good solubility in several common organic solvents.[6][8] This behavior is expected given its largely nonpolar, aromatic structure. More importantly, quantitative data provides the actionable information needed for process development. The solubility in various alcohols and other organic solvents has been systematically measured across a range of temperatures.

| Solvent | Solubility (Mole Fraction, x) at 298.15 K (25°C) |

| Methanol | 0.0121 |

| Ethanol | 0.0157 |

| 1-Propanol | 0.0191 |

| 2-Propanol | 0.0175 |

| 1-Butanol | 0.0226 |

| Acetone | Data available, shown to be a good solvent[6] |

| Toluene | Data available, moderate solvent |

| N,N-Dimethylformamide | Data available, good solvent |

| Note: This table is derived from data presented in scientific literature. For full temperature-dependent data, refer to the original publications.[9][10] |

Expert Insight: The trend in normal alcohols (methanol to 1-butanol) shows increasing solubility with increasing alkyl chain length.[10] This suggests that while polarity plays a role, the dispersion forces between the solute and the longer-chain alcohol solvents are a significant factor. This knowledge is crucial when designing mixed-solvent systems for crystallization, where an anti-solvent might be used to induce precipitation. For instance, water would be an excellent anti-solvent to crystallize this compound from an acetone or ethanol solution.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure that solubility data is reliable and reflects true equilibrium, a thermodynamic solubility assay is the gold-standard method. This contrasts with kinetic solubility, which is faster but can overestimate solubility for compounds that are slow to precipitate.

Objective: To determine the maximum concentration of 4-(3,4-dichlorophenyl)-1-tetralone that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial, ensuring that a solid phase will remain even at saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., ethanol, phosphate buffer pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotator. Agitate at a consistent temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. Causality: A 24-hour incubation period is typically chosen to ensure that the dissolution process has reached a thermodynamic minimum, accounting for any slow-to-dissolve crystalline forms.[3]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the vials to pellet any remaining solid material.

-

Sampling: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Analysis: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any fine particulates. Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, typically HPLC-UV, against a calibration curve.[5]

Caption: Thermodynamic Solubility Workflow.

Lipophilicity: A Predictor of Membrane Permeability and Chromatographic Behavior

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept. It is quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). For a neutral molecule like the tetralone, LogP is the relevant parameter. A high LogP value suggests that the compound will readily partition into non-polar environments, which has profound implications for its chromatographic behavior, biocompatibility, and potential to cross biological membranes.

-

Calculated XLogP3: 4.7 [3]

This high LogP value confirms the compound's lipophilic nature. It explains why it is readily soluble in solvents like toluene and chlorobenzene but insoluble in water. In the context of drug development, this property is critical for the subsequent Sertraline molecule, which needs to cross the blood-brain barrier to exert its therapeutic effect.

Experimental Protocol: LogP Determination by Shake-Flask Method

The OECD-recommended shake-flask method remains the definitive technique for experimental LogP determination.[4]

Objective: To measure the partition coefficient of the compound between n-octanol and water.

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely. This step is critical to prevent volume changes during the actual experiment.

-

Stock Solution: Prepare a stock solution of the tetralone in the pre-saturated n-octanol. The concentration should be chosen to be within the accurate detection range of the analytical method.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water phase (e.g., 2 mL of each).

-

Equilibration: Cap the vial and shake for an extended period (e.g., 2-4 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and water layers. Emulsion formation can be an issue with this method and must be avoided for accurate results.

-

Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase (C_oct and C_water) using HPLC-UV.

-

Calculation: The partition coefficient P is the ratio of the concentrations. LogP is its base-10 logarithm:

-

P = [C_oct] / [C_water]

-

LogP = log₁₀(P)

-

Caption: Shake-Flask LogP Determination Workflow.

Spectroscopic and Structural Characterization

Unambiguous identification and structural confirmation are achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the electronic environment of hydrogen atoms in the molecule. Based on patent literature, the spectrum is consistent with the assigned structure.[11]

-

¹H NMR (CDCl₃, δ in ppm):

-

8.10-6.80 (m, 7H): This complex multiplet region corresponds to the seven aromatic protons on the two benzene rings.

-

4.80 (t, 1H): A triplet corresponding to the single proton at the chiral center (C4), coupled to the adjacent methylene protons.

-

2.80-2.20 (m, 4H): A multiplet representing the four protons of the two methylene groups (C2 and C3) in the tetralone ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The ATR-IR spectrum shows characteristic absorption bands.[3]

-

~1680 cm⁻¹: A strong absorption corresponding to the C=O (ketone) stretching vibration. This is a key diagnostic peak.

-

~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic rings.

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the aliphatic methylene groups.

-

~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Solid-State Structure: Crystallographic Data

While polymorphism of the final Sertraline API is well-documented, understanding the crystal structure of the key tetralone intermediate provides insight into the solid-state packing and intermolecular forces that may influence the outcome of subsequent reactions. A single-crystal X-ray diffraction study of the racemic compound has been published.[8][12]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.606 Å, b = 22.110 Å, c = 12.477 Å |

| β = 110.647° | |

| Volume | 2737.9 ų |

| Molecules per Unit Cell (Z) | 8 |

Expert Insight: The study reveals two independent molecules in the asymmetric unit, meaning the unit cell is built from two slightly different conformations of the molecule.[12] The 3,4-dihydro-1(2H)-naphthalone ring system is nearly perpendicular to the 4-(3,4-dichlorophenyl) ring, with a dihedral angle of approximately 86.7°.[12] The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.[12] This detailed structural knowledge is invaluable for computational modeling and for understanding potential polymorphic behavior. The solid-state conformation of this intermediate can act as a template, potentially influencing the crystallization and polymorphic form of the final Sertraline API.

Chemical Reactivity and Stability

Acidity and Enolization

The protons on the carbon atom adjacent to the ketone (the α-protons at the C2 position) are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting anion (enolate) to be stabilized by resonance. For the parent 1-tetralone, the pKa of these protons is estimated to be around 16.7.[13]

Implication: While not strongly acidic, this property is of paramount importance. Under basic conditions, the tetralone can be deprotonated to form an enolate. This can be a desired step for certain alkylation reactions at the C2 position, but it can also be an undesired side reaction pathway leading to impurities if basic conditions are not carefully controlled during subsequent synthetic steps (e.g., imine formation).

Key Synthetic Transformation

The primary utility of this compound is its reaction with monomethylamine to form an N-methyl imine. This imine is the direct precursor that is subsequently reduced to yield the cis- and trans- isomers of Sertraline.[1] The low solubility of the resulting imine in solvents like ethanol can be advantageously used to drive the reaction to completion.[1]

Caption: Core Synthetic Transformation Pathway.

Conclusion

4-(3,4-Dichlorophenyl)-1-tetralone is more than a simple intermediate; it is a carefully designed molecule whose specific physicochemical properties are integral to the successful synthesis of Sertraline. Its high lipophilicity, well-defined solubility profile, solid-state structure, and specific chemical reactivity are not independent characteristics but rather an interconnected web of properties that must be understood and controlled. For the drug development professional, mastering this molecule means mastering a critical step in providing a vital therapeutic agent. This guide serves as a foundational resource for achieving that mastery, encouraging a proactive, knowledge-based approach to process development and optimization.

References

-

G. P. Mamatha, M. A. Sridhar, J. Shashidhara Prasad, S. M. Musthafa. (2006). Crystal Structure of Sertraline Key Intermediate: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, Tetralone. Analytical Sciences: X-ray Structure Analysis Online, 22, x241-x242. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031, 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: 1H and 13C NMR Spectra. [Link]

- U.S. Patent No. 5,019,655. (1991). Method of preparing 4-dichlorophenyl-1-tetralones.

-

ChemBK. (2024). 4-(3,4-Dichlorophenyl)-1-tetralone. [Link]

-

Li, Q.-S., Li, Z., & Wang, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1474–1475. [Link]

-

ChemBK. (2024). 4-(3',4'-DICHLOROPHENYL)-1-TETRALONE. [Link]

-

Yancheng City Donggang Pharmaceutical Development Co., Ltd. (n.d.). 4-(3,4-dichloro-phenyl)-1-tetralone. [Link]

-

Avention. (n.d.). 4-(3,4-Dichlorophenyl)-1-tetralone. [Link]

-

Li, Q.-S., Li, Z., & Wang, S. (2008). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols with the temperature range from 283K to 323K. ResearchGate. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1-Tetralone (HMDB0248243). [Link]

-

Wikipedia. (2023). 1-Tetralone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-(3,4-Dichlorophenyl)-1-tetralone: Properties and Handling. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, 1-Tetralone. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(3,4-Dichlorophenyl)-1-tetralone CAS#: 79560-19-3 [m.chemicalbook.com]

- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | C16H12Cl2O | CID 3746251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 5. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 [chemicalbook.com]

- 6. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-(3,4-Dichlorophenyl)-1-tetralone | 79560-19-3 [sigmaaldrich.com]

- 10. 4-(3,4-Dichlorophenyl)-1-tetralone Online | 4-(3,4-Dichlorophenyl)-1-tetralone Manufacturer and Suppliers [scimplify.com]

- 11. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Human Metabolome Database: Showing metabocard for 1-Tetralone (HMDB0248243) [hmdb.ca]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary

The 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with diverse pharmacological activities. This guide focuses on a specific analogue, 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound for which direct mechanistic data is not extensively published. By examining the established biological activities of structurally related analogues, this whitepaper synthesizes field-proven insights to propose and technically detail its most probable mechanisms of action. We will explore three primary, plausible pathways: (1) Inhibition of Neurotransmitter Reuptake , based on its close structural relationship to precursors of the selective serotonin reuptake inhibitor (SSRI) Sertraline; (2) Disruption of Microtubule Dynamics , a known anticancer mechanism for other dihydronaphthalene derivatives inspired by natural products like Combretastatin A-4; and (3) Kinase Inhibition , an emerging area for related heterocyclic scaffolds. This guide provides the foundational logic, supporting evidence from analogous compounds, and detailed experimental protocols required to systematically investigate and validate these potential mechanisms.

Part 1: The 4-Aryl-3,4-dihydronaphthalen-1(2H)-one Scaffold: A Versatile Pharmacophore

The core chemical entity, this compound, belongs to the tetralone class of compounds. Its structure consists of a dihydronaphthalenone backbone with a dichlorinated phenyl ring attached at the 4-position.[1] The specific orientation of the chloro substituents on the phenyl ring (2,3-dichloro) is a key structural feature that dictates its steric and electronic properties, and ultimately, its interaction with biological targets. While this specific isomer is not broadly characterized in functional studies, its close analogues have been extensively investigated, providing a robust framework for mechanistic hypothesis. The versatility of this scaffold allows it to adopt conformations suitable for binding to diverse protein targets, from transmembrane transporters to key enzymes in cell signaling and proliferation.

Part 2: Plausible Mechanism I: Inhibition of the Serotonin Transporter (SERT)

Rationale: The Sertraline Connection

The most compelling hypothesis for the mechanism of action of this compound class stems from the well-documented role of a closely related isomer, 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, as a key intermediate in the synthesis of Sertraline.[2][3] Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI), a cornerstone of treatment for major depressive disorder and anxiety disorders.

SSRIs function by binding to the serotonin transporter (SERT), a protein embedded in the presynaptic neuronal membrane. By non-competitively inhibiting SERT, these drugs block the reabsorption of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission. Given the minor positional difference of a single chlorine atom between the 2,3-dichloro (topic compound) and the 3,4-dichloro (Sertraline precursor) isomers, it is highly probable that this compound also possesses affinity for and inhibitory activity at the SERT.

Visualization: SSRI Action at the Synaptic Cleft

Caption: Proposed inhibition of the serotonin transporter (SERT) by the title compound.

Experimental Protocol: Radioligand Binding Assay for SERT Affinity

This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of the test compound for the human serotonin transporter.

Objective: To quantify the ability of this compound to displace a known radioligand from the human SERT expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT).

-

Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

-

Non-specific binding control: Fluoxetine (10 µM).

-

Test compound: this compound, serially diluted.

-

96-well microplates and glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Culture hSERT-HEK293 cells to confluence. Harvest and homogenize cells in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

-

50 µL of [³H]-Citalopram (final concentration ~1 nM).

-

50 µL of either:

-

Buffer (for total binding).

-

10 µM Fluoxetine (for non-specific binding).

-

Test compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash each filter three times with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Part 3: Plausible Mechanism II: Inhibition of Tubulin Polymerization

Rationale: A Scaffold for Potent Cytotoxic Agents

A distinct but equally compelling line of research has identified dihydronaphthalene analogues as potent anticancer agents that function by disrupting microtubule dynamics.[4] This activity is inspired by natural products such as Combretastatin A-4. These small molecules inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4][5] This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and exerting a potent cytotoxic effect on rapidly dividing cancer cells.

Quantitative Data: Activity of Related Dihydronaphthalene Analogues

The following table summarizes the reported activity of dihydronaphthalene analogues, demonstrating the scaffold's potential for potent tubulin inhibition and cytotoxicity.[4]

| Compound ID | Description | Tubulin IC₅₀ (µM) | Cytotoxicity GI₅₀ (nM) (MDA-MB-231 cells) |

| KGP03 | Dihydronaphthalene with trimethoxy aryl ring | 1.0 | Low nM range |

| KGP413 | Dihydronaphthalene with trimethoxy aroyl ring | 1.2 | Low nM range |

Visualization: Disruption of Microtubule Formation

Caption: Inhibition of tubulin assembly by binding to the colchicine site on β-tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay provides a direct measure of the compound's effect on microtubule formation.

Objective: To determine if this compound inhibits or promotes the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized, high-purity (>99%) bovine brain tubulin.

-

General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

-

GTP stock solution (100 mM).

-

Fluorescent reporter: DAPI (4′,6-diamidino-2-phenylindole), which fluoresces upon incorporation into microtubules.

-

Positive control (inhibitor): Nocodazole or Colchicine.

-

Positive control (promoter): Paclitaxel.

-

Test compound.

-

Temperature-controlled fluorescence plate reader (37°C).

Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization. Prepare working solutions of controls and the test compound.

-

Assay Plate Setup: In a pre-chilled 96-well plate, add reagents in the following order:

-

Buffer, controls, or test compound at 2x final concentration.

-

Tubulin solution containing DAPI.

-

-

Initiation of Polymerization: To initiate the reaction, add GTP (final concentration 1 mM) to each well. Immediately place the plate in the fluorescence reader pre-warmed to 37°C.

-

Kinetic Measurement: Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

A normal polymerization reaction will show a sigmoidal curve (nucleation, elongation, and plateau phases).

-

Inhibition: A decrease in the maximum fluorescence (Vmax) and/or a slower rate of polymerization compared to the vehicle control indicates inhibition.

-

Promotion: An increase in Vmax and/or a faster rate of polymerization indicates promotion.

-

Calculate the IC₅₀ value for inhibition by testing a range of compound concentrations and plotting the Vmax against the log of the compound concentration.

-

Part 4: Plausible Mechanism III: Kinase Inhibition

Rationale: A Scaffold for Targeting ATP-Binding Pockets

The dysregulation of protein kinases is a fundamental driver of many diseases, particularly cancer.[6] This has made kinase inhibitors a highly successful class of therapeutics. While the dihydronaphthalenone core itself is not a classic "kinase hinge-binder," related heterocyclic structures have been successfully developed as potent and selective kinase inhibitors. For example, researchers have modified phthalazinone and pyridopyridazinone scaffolds to create highly selective pan-RAF kinase inhibitors.[7] The aryl-dihydronaphthalenone structure possesses the requisite rigidity and three-dimensional character to be adapted for insertion into the ATP-binding pocket of specific kinases, forming key interactions that block kinase activity and downstream signaling.

Visualization: Competitive Kinase Inhibition

Caption: ATP-competitive kinase inhibition by a small molecule inhibitor.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This is a robust, high-throughput TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to quantify compound binding to a kinase active site.

Objective: To determine the affinity (Kᵢ) of the test compound for a panel of protein kinases.

Materials:

-

Kinase of interest (e.g., RAF, EGFR, etc.), tagged with GST or His.

-

LanthaScreen™ Eu-anti-tag (e.g., anti-GST) antibody.

-

Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase probe) specific for the kinase family.

-

Assay Buffer.

-

Test compound.

-

Low-volume 384-well microplates.

-

TR-FRET-capable plate reader.

Methodology:

-

Assay Principle: The Eu-labeled antibody binds to the tagged kinase. In the absence of an inhibitor, the fluorescent tracer binds to the ATP pocket, bringing it close to the Europium donor. Excitation of the donor results in FRET to the tracer acceptor, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and lowering the signal.

-

Assay Setup: Add the following to each well of a 384-well plate:

-

Test compound at various concentrations.

-

A mixture of the tagged kinase and the Eu-anti-tag antibody.

-

The Alexa Fluor™ 647-labeled tracer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This assay provides a direct measure of binding affinity and can be used to screen the compound against a large panel of kinases to determine its selectivity profile.

-

Part 5: Summary and Future Directions

This guide has elucidated three scientifically grounded, plausible mechanisms of action for this compound based on robust data from structurally related compounds. The evidence strongly suggests potential activity as (1) a serotonin reuptake inhibitor, (2) a tubulin polymerization inhibitor, and (3) a protein kinase inhibitor.

The critical next step is empirical validation. The experimental protocols detailed herein provide a clear roadmap for a comprehensive investigation. A logical research progression would involve:

-

Primary Screening: Conduct the SERT binding assay and the in vitro tubulin polymerization assay to identify the dominant mechanism(s). A broad kinase screen (e.g., against a panel of 400+ kinases) should be run concurrently to assess for off-target effects or identify novel targets.

-

Cellular Assays: If activity is confirmed in the primary screens, proceed to cell-based assays. For SERT activity, this would involve serotonin uptake assays in hSERT-expressing cells. For tubulin inhibition, cytotoxicity assays across a panel of cancer cell lines, cell cycle analysis, and immunofluorescence staining for microtubule disruption are required.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogues to understand the key molecular determinants of activity and to optimize potency and selectivity.

-

In Vivo Validation: If cellular activity is promising, advance lead compounds to appropriate animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying these validated methodologies, the precise mechanism of action and therapeutic potential of this compound can be definitively established.

References

- New Tetrahydronaphthalene Derivatives as Combined Thromboxane Receptor Antagonists and Thromboxane Synthase Inhibitors. PubMed.

- This compound. PubChem.

- Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evalu

- 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalene-1one. PharmaCompass.com.

- 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)

- 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14). Scimplify.

- Chemical synthesis and application of aryldihydronaphthalene deriv

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Drug Discovery - Inhibitor. chemical-kinomics.

- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH.

Sources

- 1. This compound | C16H12Cl2O | CID 15152063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalene-1one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 4. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Substituted Dihydronaphthalenones for Researchers and Drug Development Professionals

Foreword

Substituted dihydronaphthalenones are a class of bicyclic aromatic ketones that form the core scaffold of numerous biologically active molecules and pharmaceutical agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and consistency of pharmaceutical preparations. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize these important compounds. Drawing upon established principles and specific examples from the scientific literature, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently interpret the spectroscopic data of substituted dihydronaphthalenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For substituted dihydronaphthalenones, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide a detailed picture of the molecular framework, including the position and nature of substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a dihydronaphthalenone provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the protons are highly sensitive to the electronic effects of substituents on the aromatic ring and the overall molecular geometry.

Key Proton Signals and Their Expected Chemical Shift Ranges:

-

Aromatic Protons: These protons typically resonate in the downfield region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are highly informative about the substitution pattern on the aromatic ring.

-

An electron-donating group (EDG) like a methoxy (-OCH₃) group will shield the aromatic protons, causing them to resonate at a higher field (lower ppm).

-

Conversely, an electron-withdrawing group (EWG) such as a nitro (-NO₂) group will deshield the aromatic protons, shifting their signals to a lower field (higher ppm).

-

-

Aliphatic Protons: The protons of the dihydronaphthalene ring (at C2, C3, and C4) appear in the upfield region (δ 2.0-3.5 ppm). These typically appear as multiplets due to spin-spin coupling with neighboring protons.

Illustrative Example: 7-Nitro-3,4-dihydronaphthalen-1(2H)-one

The ¹H NMR spectrum of 7-nitro-3,4-dihydronaphthalen-1(2H)-one in CDCl₃ shows the following characteristic signals[2]:

-

δ 8.86 (d, J = 2.4 Hz, 1H, ArH)

-

δ 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH)

-

δ 7.45 (d, J = 8.4 Hz, 1H, ArH)

-

δ 3.10 (t, J = 6.1 Hz, 2H, CH₂)

-

δ 2.75 (t, J = 6.8 Hz, 2H, CH₂)

-

δ 2.18-2.25 (m, 2H, CH₂)

The downfield shifts of the aromatic protons are indicative of the strong deshielding effect of the nitro group at the C7 position.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of substituents.

Key Carbon Signals and Their Expected Chemical Shift Ranges:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield, typically in the range of δ 195-205 ppm.

-

Aromatic Carbons: These carbons resonate in the region of δ 110-160 ppm. The carbons directly attached to substituents will show significant shifts.

-

Aliphatic Carbons: The sp³ hybridized carbons of the dihydronaphthalene ring appear in the upfield region, generally between δ 20-45 ppm.

Table 1: Comparison of ¹³C NMR Chemical Shifts for Substituted Dihydronaphthalenones

| Carbon | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one (in CDCl₃) | 7-Nitro-3,4-dihydronaphthalen-1(2H)-one (in CDCl₃) |

| C=O | ~197.0 | ~195.0 |

| Ar-C | ~110-165 | ~120-150 |

| -OCH₃ | ~55.7 | - |

| Aliphatic | ~20-40 | ~20-40 |

Note: Specific assignments require 2D NMR data. The values are approximate and can vary based on the solvent and specific substitution pattern.

2D NMR Techniques for Unambiguous Assignments

For complex substituted dihydronaphthalenones, 1D NMR spectra can be challenging to interpret fully due to overlapping signals. In such cases, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity of the aliphatic chain and the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For substituted dihydronaphthalenones, the most informative absorptions are those of the carbonyl group and the aromatic ring.

Key IR Absorption Bands:

-

Carbonyl (C=O) Stretch: Dihydronaphthalenones are α,β-unsaturated ketones. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone. This strong and sharp absorption typically appears in the range of 1660-1690 cm⁻¹ .[3][4] The exact position can be influenced by substituents on the aromatic ring.

-

Electron-donating groups can further lower the frequency due to increased resonance delocalization.

-

Electron-withdrawing groups may slightly increase the frequency.

-

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds in the aromatic ring typically give rise to one or more sharp bands in the region of 1450-1600 cm⁻¹ .[3]

-

C-H Stretch:

-

Substituent-Specific Bands:

-

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching vibrations are observed around 1500-1560 cm⁻¹ and 1340-1385 cm⁻¹ , respectively. For 7-nitro-3,4-dihydronaphthalen-1(2H)-one, these bands are observed at 1500 cm⁻¹ and 1340 cm⁻¹.[2]

-

Methoxy (-OCH₃) group: C-O stretching vibrations are typically found in the 1000-1300 cm⁻¹ region.

-

Table 2: Key IR Absorption Frequencies for Substituted Dihydronaphthalenones

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1660 - 1690 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | 2850 - 2960 | Medium to Strong |

| Asymmetric -NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric -NO₂ Stretch | 1340 - 1385 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for this class of compounds, leading to characteristic fragmentation pathways.

Molecular Ion Peak (M⁺)

The molecular ion peak corresponds to the molecular weight of the compound. For dihydronaphthalenones, the molecular ion peak is typically of moderate to high intensity due to the stability of the aromatic system.

Key Fragmentation Pathways

The fragmentation of substituted dihydronaphthalenones is often dictated by the stable aromatic core and the functional groups present. Common fragmentation mechanisms include:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[5][6] This can result in the loss of alkyl or other substituent groups.

-

McLafferty Rearrangement: If an alkyl chain of at least three carbons is present as a substituent, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.[7]

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the non-aromatic portion of the molecule.

-

Loss of Substituents: Substituents on the aromatic ring can be lost as neutral molecules or radicals. For example, a nitro-substituted compound may show a loss of NO₂ (46 Da) or NO (30 Da).

Fragmentation of Halogenated Dihydronaphthalenones:

Compounds containing chlorine or bromine will exhibit characteristic isotopic patterns for the molecular ion and any fragment ions containing these halogens, which is a powerful diagnostic tool.[8][9]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified dihydronaphthalenone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in complete and unambiguous signal assignment.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel substituted dihydronaphthalenone.

Caption: A typical workflow for the structural elucidation of substituted dihydronaphthalenones.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a powerful and synergistic approach to the structural characterization of substituted dihydronaphthalenones. Each technique offers unique and complementary information, and when used in concert, they allow for the unambiguous determination of the molecular structure, which is a critical step in the discovery and development of new therapeutic agents based on this important chemical scaffold. This guide provides the fundamental principles and practical considerations for applying these spectroscopic methods, empowering researchers to confidently interpret their data and advance their scientific endeavors.

References

-

Haiba, M. E., Al-Abdullah, E. S., Edrees, M. M., & Khalifa, N. M. (2015). Synthesis and characterization of some substituted 3, 4-dihydronaphthalene derivatives through different enaminones as potent cytotoxic agents. Drug research, 65(1), 9-17. [Link]

-

PubChem. (n.d.). 7-Nitro-1-tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Cho, B. P., Blankenship, L. R., Moody, J. D., Doerge, D. R., Beland, F. A., & Culp, S. J. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Tetrahedron, 56(38), 7379-7388. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. In PubChem. Retrieved from [Link]

-

Stoyanov, N., & Ivanova, G. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(12), 20535-20546. [Link]

-

ResearchGate. (2009). Synthesis and 1H NMR characterization of substituted 1‐amino‐9‐imino‐4‐nitro‐9,10‐dihydr oacridines as potential antitumor agents. Retrieved from [Link]

-

MDPI. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]

-

Harris, A. T., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ACS Omega, 6(12), 8436-8442. [Link]

Sources

- 1. Synthesis and characterization of some substituted 3, 4-dihydronaphthalene derivatives through different enaminones as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Targets of Aryl-Tetralone Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Aryl-Tetralone Scaffold as a Privileged Structure in Drug Discovery

The aryl-tetralone scaffold, a bicyclic aromatic ketone, represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, yet conformationally amenable framework provides an ideal launching point for the synthesis of diverse small molecule libraries.[1][2] This guide synthesizes current knowledge on the primary biological targets of aryl-tetralone derivatives, detailing the mechanistic basis of their activity and providing validated experimental workflows for their characterization. We will explore how modifications to this core structure enable potent and selective interactions with key protein families implicated in oncology, infectious diseases, and inflammatory conditions.

Diagram: Major Biological Target Classes of Aryl-Tetralone Scaffolds

The versatility of the aryl-tetralone scaffold allows it to be tailored to interact with several major classes of biological targets. This diversity is a key reason for its prominence in drug discovery campaigns.

Caption: Logical relationship of aryl-tetralone scaffolds to their primary target classes.

Primary Target: Cytoskeletal Proteins - Tubulin

One of the most extensively documented targets for aryl-tetralone derivatives is tubulin, the protein subunit of microtubules.[3] Microtubules are critical for cell division, motility, and intracellular transport, making them a clinically validated target for cancer therapy.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Aryl-tetralone derivatives primarily act as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule dynamics leads to a cascade of downstream events:

-

Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to arrest in the G2/M phase of the cell cycle.[7]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[5]

This mechanism is highly effective against rapidly proliferating cancer cells, which are more dependent on dynamic microtubule function for division.[3]

Experimental Validation Workflow: From Screening to Mechanism

A logical workflow is essential to identify and characterize a novel aryl-tetralone derivative as a tubulin inhibitor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of 4-aryl-tetralones

An In-Depth Technical Guide to the Synthesis of 4-Aryl-Tetralones for Researchers and Drug Development Professionals

Executive Summary

The 4-aryl-tetralone scaffold is a privileged structural motif integral to a wide array of natural products and pharmacologically active molecules.[1][2] Its unique three-dimensional architecture serves as a cornerstone for developing novel therapeutics, including antidepressants, antitumor agents, and treatments for neurodegenerative diseases like Alzheimer's.[2][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing 4-aryl-tetralones, tailored for researchers, medicinal chemists, and process development scientists. We will move from foundational, time-tested methods such as the intramolecular Friedel-Crafts acylation to modern, highly efficient cascade reactions and cutting-edge transition-metal and photoredox-catalyzed approaches. A critical focus is placed on asymmetric synthesis, a prerequisite for developing clinically viable drug candidates. Each section is designed to provide not just a protocol, but a deep understanding of the underlying mechanisms and the rationale behind methodological choices, empowering scientists to select and optimize the ideal synthetic route for their specific target molecules.

Introduction: The Strategic Importance of the 4-Aryl-Tetralone Core

Tetralones, bicyclic aromatic compounds featuring a dihydronaphthalenone core, are pivotal building blocks in organic synthesis.[1] The introduction of an aryl substituent at the C4 position creates a stereogenic center and significantly expands the molecule's chemical space and potential for biological interaction. This 4-aryl-tetralone framework is found in numerous natural products, such as the aryltetralin lactone lignans, which exhibit potent anticancer and antiviral activities.[4] Consequently, the development of efficient, stereoselective methods to access this scaffold is a primary objective in both total synthesis and medicinal chemistry.[1][5] The synthetic challenges inherent in constructing these molecules, particularly those with remote quaternary stereocenters, have spurred significant innovation in reaction methodology.[6]

Pillar I: The Cornerstone of Tetralone Synthesis - Intramolecular Friedel-Crafts Acylation

The most traditional and widely employed method for constructing the tetralone ring system is the intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid or its corresponding acyl chloride.[1][7][8] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to close the second six-membered ring.

Mechanistic Rationale and Causality

The reaction is initiated by the activation of the carboxylic acid derivative (typically an acyl chloride or anhydride) by a strong Lewis or Brønsted acid catalyst.[8] This generates a highly electrophilic acylium ion. The tethered aromatic ring then performs an intramolecular nucleophilic attack on the acylium ion, forming a new C-C bond and a cyclohexadienyl cation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the final 1-tetralone product.

The choice of acid catalyst is critical and dictates the reaction's efficiency and practicality.

-

Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride are used.[7] While effective, this approach suffers from drawbacks, including the generation of significant chemical waste and often complex workup procedures to hydrolyze the catalyst.[9]

-

Brønsted Acids (e.g., PPA, MSA): Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are powerful Brønsted acids that serve as both catalyst and solvent. They offer simpler workups and are often considered more environmentally benign alternatives to stoichiometric Lewis acids.[7] Modern variations also utilize catalytic amounts of metal triflates, which can be recycled.[9]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 傅-克酰基化反应 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

The Dihydronaphthalenone Core: A Technical Guide to its Discovery, Synthesis, and Significance

Abstract

The dihydronaphthalenone framework, encompassing α-tetralone and β-tetralone isomers, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds of medicinal importance. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these pivotal chemical entities. We will traverse the early breakthroughs in their synthesis, from classical name reactions that first enabled access to this bicyclic system to the evolution of more sophisticated and stereoselective methodologies. The narrative will explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for key historical syntheses, alongside modern, efficient approaches, are presented to provide a practical understanding of the chemistry involved. Furthermore, this guide will illuminate the biological significance of dihydronaphthalenones, showcasing their presence in a diverse array of natural products and their applications in medicinal chemistry. Through a blend of historical context, mechanistic detail, and practical application, this document aims to be an authoritative resource on the enduring legacy and ongoing potential of dihydronaphthalenone compounds.

Introduction: The Enduring Importance of the Dihydronaphthalenone Scaffold

Dihydronaphthalenones, known systematically as dihydronaphthalen-1(2H)-one (α-tetralone) and dihydronaphthalen-2(1H)-one (β-tetralone), are bicyclic aromatic ketones that have captivated the attention of chemists for over a century. Their rigid, fused-ring structure provides a versatile scaffold for the construction of complex molecular architectures, making them invaluable intermediates in the total synthesis of natural products and the development of novel therapeutic agents. The inherent reactivity of the ketone and the aromatic ring allows for a wide range of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

This guide will delve into the historical milestones that have shaped our understanding and utilization of dihydronaphthalenones. We will begin by examining the early synthetic endeavors that first brought these molecules to the forefront of organic chemistry, followed by a discussion of their discovery in nature and the subsequent impact on the field of natural product synthesis.

The Dawn of Synthesis: Early Strategies for Constructing the Dihydronaphthalenone Core

The genesis of dihydronaphthalenone chemistry is intrinsically linked to the development of fundamental reactions in organic synthesis. The early 20th century witnessed a surge in the exploration of methods to construct cyclic and polycyclic systems, with the tetralone framework being a key target.

The Haworth Synthesis: A Landmark in Naphthalene Chemistry

While primarily aimed at the synthesis of naphthalenes and other polycyclic aromatic hydrocarbons, the Haworth synthesis provided an early and logical route to tetralone derivatives. This multi-step process, involving Friedel-Crafts acylation followed by reduction and cyclization, laid the groundwork for accessing the dihydronaphthalenone core.

Experimental Protocol: Haworth Synthesis of α-Tetralone

-

Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-benzoylpropanoic acid.

-

Clemmensen Reduction: The keto group of 3-benzoylpropanoic acid is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), affording 4-phenylbutanoic acid.[1]

-

Intramolecular Cyclization: Treatment of 4-phenylbutanoic acid with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), induces an intramolecular Friedel-Crafts acylation to furnish α-tetralone.

Causality Behind Experimental Choices: The choice of the Clemmensen reduction was crucial in the original Haworth synthesis as it selectively reduced the ketone without affecting the carboxylic acid or the aromatic ring, a testament to the robustness of this method for deoxygenation. The subsequent acid-catalyzed cyclization is a classic example of intramolecular electrophilic aromatic substitution, a powerful tool for ring formation.

Caption: Workflow of the Haworth synthesis for α-tetralone.

The Bogert-Cook Reaction: A Direct Approach to Phenanthrene Derivatives with Dihydronaphthalenone Intermediates

The Bogert-Cook reaction, developed in the 1930s, provided a more direct route to phenanthrene and its derivatives, often proceeding through dihydronaphthalenone intermediates. This reaction involves the treatment of a β-phenylethylmagnesium bromide with a cyclohexanone, followed by cyclodehydration.

Reductive Methods: The Birch Reduction

The Birch reduction, a powerful tool for the partial reduction of aromatic rings, also found application in the synthesis of dihydronaphthalenone precursors. By reducing a naphthalene derivative, one of the aromatic rings could be selectively saturated, paving the way for subsequent oxidation to the desired tetralone.

The Emergence of Dihydronaphthalenones from Nature's Bounty

The true significance of the dihydronaphthalenone core became apparent with its discovery in a vast array of natural products exhibiting remarkable biological activities. These natural compounds provided not only inspiration for new synthetic targets but also valuable leads for drug discovery.

Phomonaphthalenone A: A Dihydronaphthalenone with Anti-HIV Activity

A notable example is Phomonaphthalenone A, a novel dihydronaphthalenone isolated from Phomopsis sp. HCCB04730. This compound demonstrated moderate inhibitory activity against HIV, highlighting the potential of this scaffold in antiviral research.[2][3]

Aryldihydronaphthalene Lignans: A Diverse Class of Bioactive Compounds